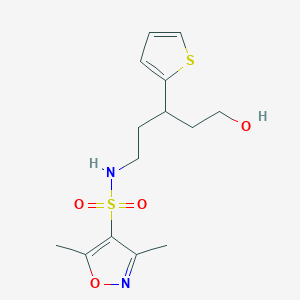

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c1-10-14(11(2)20-16-10)22(18,19)15-7-5-12(6-8-17)13-4-3-9-21-13/h3-4,9,12,15,17H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKRNWPYQXAVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and isoxazole intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction. The final step involves the sulfonation of the isoxazole ring and the coupling of the thiophene-pentyl chain to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the thiophene ring.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide has demonstrated promising antimicrobial activity against various pathogens. Recent studies have shown that derivatives of sulfonamides exhibit potent activity against resistant strains of bacteria and fungi.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antifungal agents, indicating a potential for use in treating fungal infections in immunocompromised patients .

Anticancer Applications

The compound has also been investigated for its anticancer properties, particularly due to its ability to inhibit tumor cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines, including MCF-7 and HeLa. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values below 50 µM for both cell lines .

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound revealed its potential to mitigate neuronal damage in models of oxidative stress. The compound was shown to reduce markers of oxidative stress and inflammation in neuronal cultures .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its sulfonamide linkage and heterocyclic motifs. Below is a comparative analysis with related compounds, inferred from general trends in heterocyclic chemistry and the methodologies referenced:

Key Observations :

- Sulfonamide vs.

- Heterocyclic Rings : Thiophene (in the target) vs. thiazole (in analogues) alters electronic properties; thiophene’s lower basicity may reduce metabolic instability .

Methodological Insights from Evidence

- Structural Analysis : SHELX-based crystallography () is critical for resolving sulfonamide conformations and hydrogen-bonding networks in similar compounds. For example, sulfonamides often exhibit planar geometries, which could enhance interactions with enzymatic active sites .

- Docking Studies : AutoDock Vina () enables rapid comparison of binding modes. If applied to the target compound, its hydroxylated alkyl chain might occupy hydrophobic pockets less effectively than the diphenylhexane moiety in ’s carbamate derivative .

Pharmacological and Physicochemical Properties

While explicit data are absent, inferences can be drawn:

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide is a novel compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on diverse research findings and data.

Structural Characteristics

The compound features a unique combination of functional groups, including a thiophene ring and a sulfonamide moiety, which contribute to its biological activity. The molecular formula and weight are critical for understanding its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 306.36 g/mol |

| Functional Groups | Hydroxyl, Thiophene, Sulfonamide |

Preliminary studies suggest that this compound interacts with various biological targets, particularly receptors and enzymes involved in metabolic pathways. Molecular docking studies indicate significant binding affinity towards receptors implicated in pain and inflammation pathways.

Key Findings from Molecular Docking Studies

- Binding Affinity : The compound exhibits strong interactions with specific receptors (e.g., COX enzymes), suggesting potential anti-inflammatory properties.

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on carbonic anhydrases (CA II, IX, XII), which are relevant in cancer biology .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anti-inflammatory Effects : Initial pharmacological evaluations suggest that the compound may reduce inflammation markers in vitro.

- Antifungal Activity : Compounds with structural similarities have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus, with MIC values indicating efficacy .

- Anticancer Potential : Studies on related sulfonamide derivatives have shown inhibitory effects on cancer cell lines under both normoxic and hypoxic conditions .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of similar compounds:

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory potential in animal models.

- Results : The compound significantly reduced edema in carrageenan-induced paw edema models compared to controls.

- Antifungal Evaluation :

- Cancer Cell Line Studies :

Q & A

Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach, including sulfonamide coupling and hydroxyl-thiophene pentyl chain introduction. Key steps:

- Step 1 : React 3,5-dimethylisoxazole-4-sulfonyl chloride with 5-amino-3-(thiophen-2-yl)pentanol under basic conditions (e.g., pyridine) to form the sulfonamide bond.

- Step 2 : Optimize reaction temperature (40–60°C) and solvent (e.g., dichloromethane) to prevent side reactions.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity using TLC (Rf ~0.3–0.4 in 1:1 EtOAc/hexane) .

- Critical Parameters : Excess sulfonyl chloride (1.2–1.5 eq), anhydrous conditions, and slow addition of reagents to minimize dimerization.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on expected shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm). Compare with structurally analogous sulfonamides for validation .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Example: Calculated for C₁₅H₂₁N₂O₃S₂: 353.1024; observed: 353.1026.

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental NMR data for this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data to identify outliers .

- Step 2 : Investigate solvent effects (e.g., DMSO vs. CDCl₃) using implicit solvation models (e.g., PCM).

- Step 3 : If discrepancies persist (e.g., thiophene ring proton shifts), analyze tautomeric equilibria or conformational flexibility via variable-temperature NMR .

Q. How can X-ray crystallography and density functional theory (DFT) be integrated to elucidate its three-dimensional conformation?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation (acetone/water). Use SHELXL for structure refinement, focusing on hydrogen-bonding interactions (e.g., hydroxyl-thiophene packing) .

- DFT Optimization : Compare crystal structure with gas-phase DFT-optimized geometry to assess intramolecular forces (e.g., torsional strain in the pentyl chain) .

- Validation : Overlay experimental and computational structures using software like Mercury; RMSD <0.1 Å indicates high agreement .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in enzyme inhibition assays (e.g., glucosylceramide synthase)?

- Methodological Answer :

- Control Experiments : Repeat assays with standardized conditions (pH 7.4, 37°C) and include positive controls (e.g., eliglustat).

- Orthogonal Assays : Validate inhibition via LC-MS quantification of glucosylceramide levels in cell lysates.

- Structural Analysis : Use molecular docking (AutoDock Vina) to assess binding mode consistency with activity trends .

Experimental Design

Q. What in silico tools are recommended for predicting solubility and bioavailability during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.